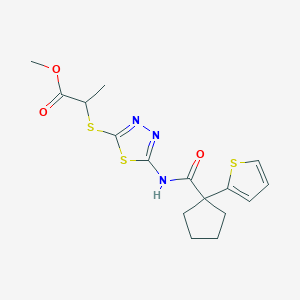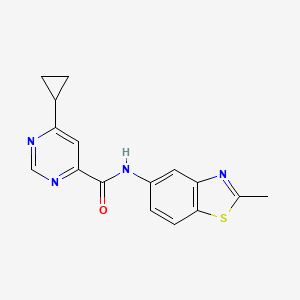![molecular formula C15H15N3O4 B2861787 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210206-95-3](/img/structure/B2861787.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: is a synthetic organic compound characterized by a pyridazine moiety attached to an ethyl linker, which is further connected to a dioxine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be achieved through a multi-step reaction sequence. One of the efficient approaches involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with 2-(2-bromoethyl)pyridazin-3(2H)-one under basic conditions. The reaction typically uses a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate nucleophilic substitution.
Industrial Production Methods: While the laboratory synthesis provides the fundamental steps, industrial production scales up these methods using continuous flow reactors, optimizing reaction times, temperatures, and concentrations to ensure high yields and purity. Catalysis and process intensification techniques are also employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound's pyridazine moiety can undergo oxidative transformations using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyridazine N-oxides.
Reduction: Reduction of the carbonyl group in the pyridazine ring can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are facilitated at the electrophilic sites of the pyridazine ring, where nucleophiles like amines or thiols can attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate in solvents like acetonitrile or water.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Amines, thiols, halides in polar aprotic solvents.
Major Products Formed:
Pyridazine N-oxides from oxidation.
Alcohol derivatives from reduction.
Various substituted pyridazine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
The compound's diverse functional groups make it a versatile candidate for research in several fields:
Chemistry: Its ability to undergo a variety of chemical reactions makes it a useful intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Due to its structural resemblance to known bioactive compounds, it can be explored for potential pharmacological activities such as enzyme inhibition or receptor modulation.
Medicine: Its unique structure may impart therapeutic properties, making it a candidate for drug discovery, particularly in the fields of anti-inflammatory or anticancer research.
Industry: Its potential as a precursor in the synthesis of polymers or advanced materials makes it valuable for industrial applications, especially in the development of novel materials with specific properties.
Mecanismo De Acción
The exact mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects would depend on its application. Generally, the compound could interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent binding:
Molecular Targets: Enzymes, receptors, or nucleic acids could be potential targets, given the compound's functional groups.
Pathways Involved: Depending on its interactions, it could modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparación Con Compuestos Similares
Similar compounds might include those with pyridazine or dioxine moieties:
N-(2-(pyridazin-1-yl)ethyl)-benzo[d][1,3]dioxole-2-carboxamide: Lacks the oxo group, which could affect its reactivity and biological activity.
6-(2-aminopyridazin-1-yl)ethyl-2,3-dihydrobenzo[b][1,4]dioxine: Features an amino group instead of a carboxamide, altering its pharmacokinetic properties and interaction with biological targets.
2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives: These compounds provide a basis for comparison in terms of stability and solubility, affecting their use in industrial applications.
The uniqueness of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-6-3-7-17-18(14)9-8-16-15(20)13-10-21-11-4-1-2-5-12(11)22-13/h1-7,13H,8-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLUJWVIIJLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

![N-(3-fluoro-4-methylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2861708.png)
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)


![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)

![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)


